

Application Notes and Protocols for ER21355 in Erectile Dysfunction Research

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Compound of Interest

Compound Name:	ER21355
Cat. No.:	B15578571

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Introduction

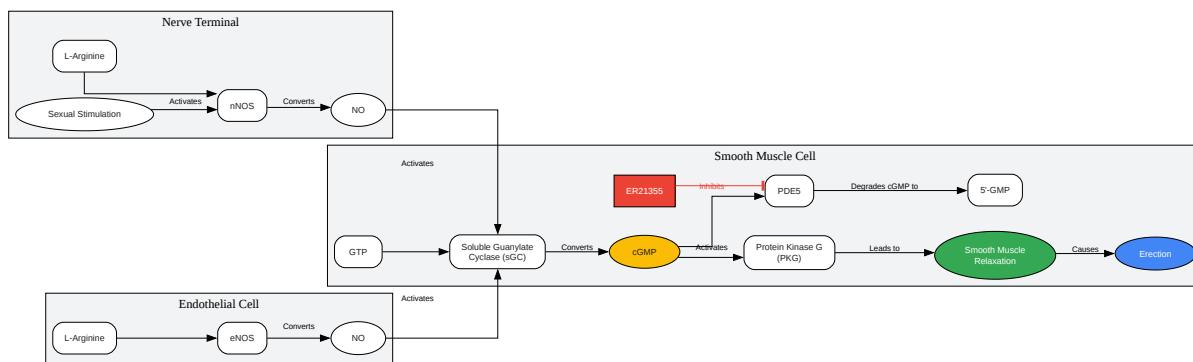
Erectile dysfunction (ED) is a prevalent condition characterized by the inability to achieve or maintain an erection sufficient for satisfactory sexual performance. The physiological process of erection is a complex interplay of vascular, neurological, and hormonal factors. A key signaling pathway in penile erection involves the release of nitric oxide (NO) in the corpus cavernosum, which activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP).^{[1][2][3]} Increased cGMP levels lead to the relaxation of smooth muscle in the arteries of the penis, allowing for increased blood flow and subsequent erection. ^{[1][2]} The enzyme phosphodiesterase type 5 (PDE5) degrades cGMP, terminating the erection. ^{[1][3]} Therefore, inhibition of PDE5 is a primary therapeutic strategy for ED.

This document provides detailed application notes and protocols for the use of **ER21355**, a novel compound for the study of erectile dysfunction. The following sections will detail its mechanism of action, provide protocols for in vitro and in vivo studies, and present key experimental data.

Mechanism of Action

ER21355 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). By inhibiting PDE5, **ER21355** prevents the degradation of cGMP in the corpus cavernosum. This leads to an accumulation of cGMP, prolonged smooth muscle relaxation, increased blood flow to the penis, and consequently, enhanced erectile function. The action of **ER21355** is dependent on sexual stimulation, which is required to initiate the release of nitric oxide and the production of cGMP.

Below is a diagram illustrating the signaling pathway of penile erection and the site of action for **ER21355**.



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Caption: Signaling pathway of penile erection and **ER21355** action.

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo efficacy data for **ER21355** compared to a known PDE5 inhibitor, Sildenafil.

Parameter	ER21355	Sildenafil
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In Vitro		
PDE5 IC ₅₀ (nM)	0.8	3.9
PDE6 IC ₅₀ (nM)	850	22
PDE1 IC ₅₀ (nM)	>10,000	260
Selectivity (PDE6/PDE5)	1063	5.6
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In Vivo (Diabetic Rat Model)		
Max Intracavernosal Pressure		
(ICP) increase at 1 mg/kg (mmHg)	45.2 ± 5.1	38.7 ± 4.5
Duration of action at 1 mg/kg (min)	120	60
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Experimental Protocols

In Vitro PDE5 Enzyme Inhibition Assay

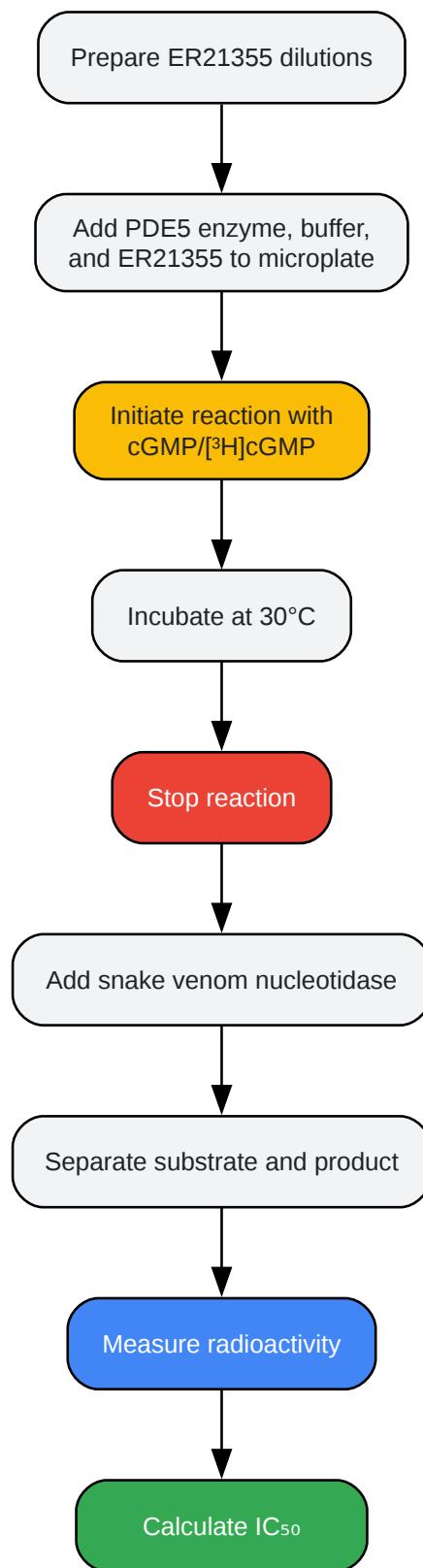
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **ER21355** for the PDE5 enzyme.

Materials:

- Recombinant human PDE5A1
- **ER21355**
- cGMP (substrate)
- [³H]cGMP (tracer)
- Scintillation fluid
- Assay buffer (e.g., Tris-HCl)

Protocol:

- Prepare a series of dilutions of **ER21355** in the assay buffer.
- In a microplate, add the PDE5 enzyme, the assay buffer, and the different concentrations of **ER21355** or vehicle control.
- Initiate the reaction by adding a mixture of cGMP and [³H]cGMP.
- Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding a stop solution (e.g., boiling water).
- Add snake venom nucleotidase to convert the product ([³H]5'-GMP) to [³H]guanosine.
- Separate the charged substrate from the uncharged product using an ion-exchange resin.
- Add scintillation fluid and measure the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of **ER21355** and determine the IC₅₀ value by non-linear regression analysis.

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Caption: In vitro PDE5 enzyme inhibition assay workflow.

In Vivo Measurement of Intracavernosal Pressure (ICP) in a Diabetic Rat Model

Objective: To assess the in vivo efficacy of **ER21355** on erectile function in a disease model.

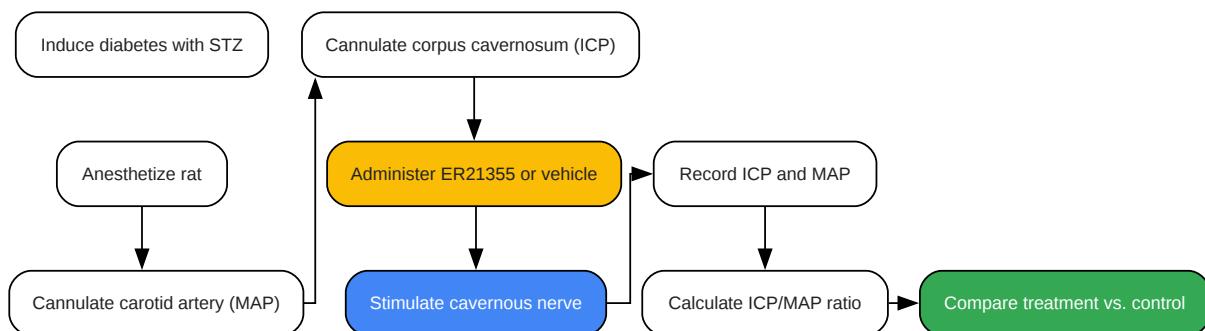
Materials:

- Male Sprague-Dawley rats
- Streptozotocin (STZ) to induce diabetes
- **ER21355**
- Anesthetics (e.g., ketamine/xylazine)
- Heparinized saline
- Pressure transducer and recording system
- Bipolar platinum electrode

Protocol:

- Induction of Diabetes: Induce diabetes in rats with a single intraperitoneal injection of STZ (e.g., 60 mg/kg). Confirm diabetes by measuring blood glucose levels. Use the animals for the study after a specified period (e.g., 8 weeks) to allow for the development of erectile dysfunction.
- Animal Preparation:
 - Anesthetize the diabetic rat.
 - Perform a tracheotomy to ensure a clear airway.
 - Insert a cannula into the carotid artery to monitor mean arterial pressure (MAP).
 - Expose the penis and insert a 23-gauge needle connected to a pressure transducer into the corpus cavernosum to measure intracavernosal pressure (ICP).

- Drug Administration: Administer **ER21355** (e.g., 1 mg/kg) or vehicle control intravenously or orally.
- Nerve Stimulation:
 - Isolate the cavernous nerve.
 - Place a bipolar platinum electrode on the nerve.
 - Stimulate the nerve with a specific frequency (e.g., 16 Hz), pulse width (e.g., 5 ms), and voltage (e.g., 5V) for a set duration (e.g., 60 seconds).
- Data Acquisition and Analysis:
 - Record the ICP and MAP continuously.
 - Calculate the ratio of maximal ICP to MAP (ICP/MAP) to normalize for changes in systemic blood pressure.
 - Compare the ICP/MAP ratio between the **ER21355**-treated and control groups.



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Caption: In vivo ICP measurement workflow in diabetic rats.

Conclusion

ER21355 is a highly potent and selective PDE5 inhibitor with promising in vitro and in vivo efficacy for the treatment of erectile dysfunction. The provided protocols offer a standardized methodology for researchers to investigate the pharmacological properties of **ER21355** and similar compounds. Further studies are warranted to fully characterize its pharmacokinetic and safety profiles.

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